molecular formula C22H18ClF3N2O3S B4957038 N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide CAS No. 6416-55-3

N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B4957038
CAS RN: 6416-55-3
M. Wt: 482.9 g/mol
InChI Key: ABQDGWWZIVYASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C22H18ClF3N2O3S and its molecular weight is 482.9 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is 482.0678758 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-15-7-10-18(11-8-15)32(30,31)28(17-5-3-2-4-6-17)14-21(29)27-16-9-12-20(23)19(13-16)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQDGWWZIVYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982669
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylbenzene-1-sulfonyl)(phenyl)amino]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide

CAS RN

6416-55-3
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylbenzene-1-sulfonyl)(phenyl)amino]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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